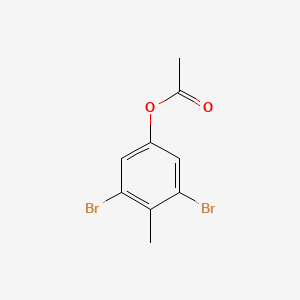
Diethyl 2-(3,5-di-t-butyl-4-hydroxybenzylidene)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group substituted with tert-butyl groups and a hydroxy group, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with diethyl malonate. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the benzylidene linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The benzylidene group can be reduced to yield the corresponding dihydro derivative.
Substitution: The tert-butyl groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzylidene malonic acid esters.
科学研究应用
2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxy group.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester is largely dependent on its structural features. The hydroxy group can participate in hydrogen bonding and redox reactions, while the benzylidene group can interact with various molecular targets. These interactions can modulate biological pathways and influence the compound’s overall activity.
相似化合物的比较
Similar Compounds
3,5-di-tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
3,5-di-tert-butyl-4-hydroxybenzoic acid: Shares similar structural features but lacks the benzylidene and malonic ester groups.
2-(3,5-di-tert-butyl-4-hydroxyphenyl)methylene-4-cyclopentene-1,3-dione: Another compound with a similar benzylidene structure.
Uniqueness
2-(3,5-di-tert-butyl-4-hydroxy-benzylidene)-malonic acid diethyl ester is unique due to the combination of its benzylidene, hydroxy, and malonic ester groups
属性
CAS 编号 |
22014-02-4 |
|---|---|
分子式 |
C22H32O5 |
分子量 |
376.5 g/mol |
IUPAC 名称 |
diethyl 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C22H32O5/c1-9-26-19(24)15(20(25)27-10-2)11-14-12-16(21(3,4)5)18(23)17(13-14)22(6,7)8/h11-13,23H,9-10H2,1-8H3 |
InChI 键 |
CZCRNTZQHFDOBY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Bromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11959488.png)

![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)
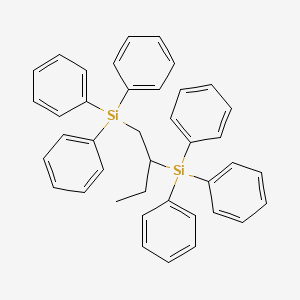
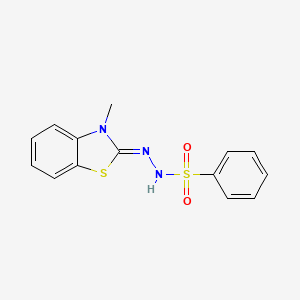



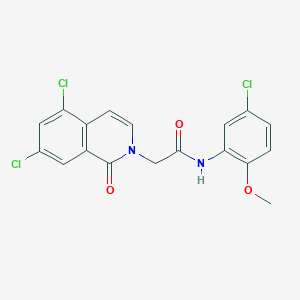
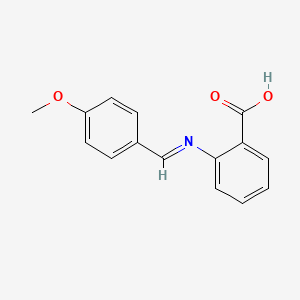

![1-(2,4-dichlorophenyl)-N-[(2,4-dichlorophenyl)methylideneamino]methanimine](/img/structure/B11959547.png)

